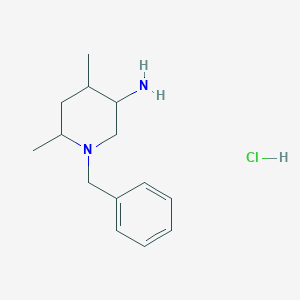

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride

Description

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride (C₁₄H₂₄Cl₂N₂) is a piperidine derivative with a benzyl group at position 1 and methyl substituents at positions 4 and 4. Key properties include:

- Molecular weight: 291.27 g/mol (dihydrochloride form)

- Purity: ≥97% (as reported for its dihydrochloride form)

- Storage: Requires storage at 2–8°C under inert, dark conditions to prevent degradation .

- Safety: Classified with GHS warnings (H302, H315, H319, H335) for toxicity, skin/eye irritation, and respiratory hazards .

Properties

IUPAC Name |

1-benzyl-4,6-dimethylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSHJLFVWBIQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride typically involves the condensation of benzylamine with 2-benzyl-4-amino-3-methylpiperidine. This reaction is followed by appropriate chemical transformations to yield the target compound . One common method involves the use of TiCl4 and NEt3 in toluene, followed by the addition of methylamine and NaBH(OAc)3 under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Intermediate for Janus Kinase Inhibitors

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride is primarily recognized as an intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound's structure allows it to selectively inhibit JAK1, which plays a crucial role in the signaling pathways of immune responses .

Synthesis of Other Therapeutics

Beyond Tofacitinib, this compound serves as a precursor for various other pharmaceutical agents. Its derivatives are explored for their potential as protein kinase inhibitors, which are critical in developing treatments for cancer and inflammatory diseases .

Immunosuppressive Applications

Research has demonstrated that compounds derived from this compound exhibit immunosuppressive properties. These findings suggest potential applications in organ transplantation and treatment of autoimmune disorders .

Clinical Research

Clinical studies have highlighted the efficacy of JAK inhibitors, including those synthesized from this compound, in managing chronic inflammatory conditions. For instance, Tofacitinib has shown significant improvement in patient outcomes for rheumatoid arthritis when compared to traditional therapies .

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Derivatives

1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., Compounds 3a–l)

- Structure: Features a spirocyclic piperidine-quinoline core with acyl substituents.

- Synthesis : Prepared via acylation of 1-benzyl-4'-methyl-piperidine precursors in high yields (>80%) .

- Properties :

(S)-1-Benzyl-4,4-difluoropiperidine-3-carboxylic Acid

- Structure : Piperidine core with benzyl, difluoro, and carboxylic acid groups.

- Properties :

- Key Difference : The fluorine atoms and carboxylic acid substituent create distinct physicochemical and pharmacokinetic profiles compared to the dimethylamine hydrochloride derivative.

Functional Analogues: Amine Hydrochloride Salts

Benzamidine Hydrochloride (C₇H₉ClN₂)

- Structure : Aryl amidine hydrochloride lacking a piperidine ring.

- Properties: Lower molecular weight (156.61 g/mol) and topological polar surface area (TPSA = 52.0 Ų) . Synthesized via sodium-mediated reactions in ethanol, yielding high-purity products .

- Key Difference : The absence of a piperidine ring and benzyl group limits structural similarity but highlights the role of hydrochloride salts in improving solubility for biological applications.

4-Methylbenzamidine Hydrochloride

- Structure : Methyl-substituted benzamidine derivative.

- Properties :

- Key Difference: Methylation at the para position demonstrates how minor structural changes can modulate hydrophobicity without altering core reactivity.

Heterocyclic Analogues

1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid

- Structure : Indole core with benzyl, dimethoxy, and carboxylic acid groups.

- Properties: Higher molecular weight (311.34 g/mol) and complexity due to the indole ring .

- Key Difference : The indole scaffold diverges significantly from piperidine, favoring applications in targeting serotonin-like receptors.

Comparative Data Table

Biological Activity

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzyl group and two methyl groups attached to the piperidine ring, specifically at the 4 and 6 positions, with an amine functional group at the 3 position. This unique configuration influences its biological activity, including enzyme inhibition and receptor interaction.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can be crucial in therapeutic applications. For example, it has shown potential as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3), which is relevant in immunosuppressive therapies for conditions such as rheumatoid arthritis and lupus .

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological pathways. This suggests potential applications in treating neurological disorders .

The mechanism of action involves binding to specific active sites on enzymes or receptors, leading to modulation of their activity. The stereochemistry of the compound plays a critical role in its ability to fit into these sites effectively .

Case Studies and Research Findings

- Inhibition of JAK3 : A study highlighted the efficacy of this compound as a JAK3 inhibitor. This inhibition is significant for developing therapies aimed at autoimmune diseases .

- Neuroprotective Effects : Research has indicated that derivatives of this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through dual inhibition of cholinesterase and beta-secretase enzymes .

- Anticancer Activity : In vitro studies have demonstrated that related piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound may also have anticancer potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Benzyl-2,6-dimethylpiperidine | Lacks amine at position 3 | Limited receptor interaction |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Stereochemistry enhances binding | Effective JAK inhibitor |

| 1-Benzylpyrrolidine derivatives | Varying substitutions on piperidine | Antioxidant and antiaggregatory effects |

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving benzylation, alkylation, and amination. A plausible route starts with a piperidine scaffold, followed by benzylation at the 1-position and dimethylation at the 4- and 6-positions. Reductive amination or nucleophilic substitution may introduce the amine group, with final acidification using HCl to form the hydrochloride salt. Optimization strategies include:

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry (e.g., benzyl group integration, methyl group splitting patterns) .

- X-ray crystallography : Resolve absolute configuration and bond angles, particularly for chiral centers .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₂₄Cl₂N₂) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥97% purity is standard for in vitro assays .

- Elemental analysis : Match experimental C/H/N/Cl content to theoretical values (e.g., C: 54.72%, H: 7.86%) .

- TLC : Monitor reaction progress using silica plates and iodine visualization .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

- Hydrolysis studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., free amine or benzyl alcohol derivatives) .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for solid formulations) .

- Light sensitivity : Expose to UV-Vis light and monitor photodegradation via NMR or LC-MS .

Q. How can enantiomeric resolution be achieved if the compound exhibits chiral centers?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic resolution : Employ lipases or esterases to selectively modify one enantiomer, followed by kinetic separation .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What methodologies are employed to analyze its pharmacological activity, particularly in receptor binding or cytotoxicity assays?

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled ligands for GPCRs or ion channels) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293 or SH-SY5Y) at concentrations 1–100 µM .

- In vitro ADME : Microsomal stability tests (e.g., liver microsomes) to predict metabolic pathways .

Q. How should researchers resolve contradictions between in vitro and in vivo data for this compound?

- Orthogonal validation : Repeat in vitro assays under physiological conditions (e.g., serum-containing media) to mimic in vivo environments .

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models .

- Statistical analysis : Use multivariate regression to identify confounding variables (e.g., solubility differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.